molecular formula C15H13Cl2NO3S B2500030 2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide CAS No. 339104-58-4

2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide

Cat. No.: B2500030
CAS No.: 339104-58-4
M. Wt: 358.23
InChI Key: CMHCFPBZLXWOPU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide typically involves the reaction of 2,2-dichloroacetamide with 4-(4-methylbenzenesulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Chemical Reactions Analysis

2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects .

Comparison with Similar Compounds

2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2-dichloro-N-[4-(4-methylphenyl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-10-2-6-12(7-3-10)22(20,21)13-8-4-11(5-9-13)18-15(19)14(16)17/h2-9,14H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHCFPBZLXWOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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